Cas no 1217501-18-2 (2-Bromo-5-chlorophenylboronic acid)
2-Bromo-5-chlorophenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (2-Bromo-5-chlorophenyl)boronic acid
- 2-Bromo-5-chlorophenylboronic acid
- ZB1469
- E90690
- DB-027861
- (2-Bromo-5-chlorophenyl)boronicacid
- DTXSID30659363
- SY363476
- AKOS015835239
- Boronic acid, B-(2-bromo-5-chlorophenyl)-
- MFCD12026715
- 1217501-18-2
- ZWWJWGKFUCVGFU-UHFFFAOYSA-N
- J-508349
- BS-21090
- SCHEMBL16050204
- CS-0175201
-
- MDL: MFCD12026715
- Inchi: 1S/C6H5BBrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
- InChI Key: ZWWJWGKFUCVGFU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1B(O)O)Cl
Computed Properties
- Exact Mass: 233.92500
- Monoisotopic Mass: 233.92545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46000
- LogP: 0.78230
2-Bromo-5-chlorophenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2-Bromo-5-chlorophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226004-250mg |
2-Bromo-5-chlorophenyl)boronic acid |
1217501-18-2 | 95% | 250mg |
£113.00 | 2022-02-28 | |
| Fluorochem | 226004-1g |
2-Bromo-5-chlorophenyl)boronic acid |
1217501-18-2 | 95% | 1g |
£225.00 | 2022-02-28 | |
| Fluorochem | 226004-5g |
2-Bromo-5-chlorophenyl)boronic acid |
1217501-18-2 | 95% | 5g |
£800.00 | 2022-02-28 | |
| TRC | B683533-25mg |
2-Bromo-5-chlorophenylboronic acid |
1217501-18-2 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B683533-50mg |
2-Bromo-5-chlorophenylboronic acid |
1217501-18-2 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B683533-100mg |
2-Bromo-5-chlorophenylboronic acid |
1217501-18-2 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B683533-250mg |
2-Bromo-5-chlorophenylboronic acid |
1217501-18-2 | 250mg |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM136507-1g |
2-Bromo-5-chlorophenylboronic acid |
1217501-18-2 | 95% | 1g |
$295 | 2023-02-03 | |
| abcr | AB271380-250 mg |
2-Bromo-5-chlorophenylboronic acid, 98%; . |
1217501-18-2 | 98% | 250mg |
€232.40 | 2023-04-26 | |
| abcr | AB271380-1 g |
2-Bromo-5-chlorophenylboronic acid, 98%; . |
1217501-18-2 | 98% | 1g |
€424.50 | 2023-04-26 |
2-Bromo-5-chlorophenylboronic acid Suppliers
2-Bromo-5-chlorophenylboronic acid Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-Bromo-5-chlorophenylboronic acid
2-Bromo-5-chlorophenylboronic Acid
2-Bromo-5-chlorophenylboronic acid (CAS No. 1217501-18-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is a derivative of phenylboronic acid, featuring bromine and chlorine substituents at the 2 and 5 positions of the aromatic ring, respectively. The presence of these halogens imparts unique electronic and structural properties, making it a valuable building block in various chemical reactions.
The synthesis of 2-bromo-5-chlorophenylboronic acid typically involves multi-step processes, often starting from chlorobenzene derivatives. The introduction of bromine at the para position relative to the chlorine atom is achieved through electrophilic substitution reactions, followed by boronation to introduce the boronic acid group. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have further streamlined its production, enhancing both efficiency and scalability.
One of the most notable applications of 2-bromo-5-chlorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of biaryl structures by coupling the boronic acid with aryl halides in the presence of palladium catalysts. The resulting compounds are widely used in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. For instance, researchers have employed this compound to synthesize novel anti-cancer agents with enhanced selectivity and efficacy.
Beyond pharmaceutical applications, 2-bromo-5-chlorophenylboronic acid has found utility in materials science, especially in the fabrication of advanced organic semiconductors. Its ability to participate in C-C bond formations enables the construction of conjugated systems with tailored electronic properties. Recent studies have demonstrated its role in creating high-performance organic photovoltaic materials, contributing to advancements in renewable energy technologies.
The electronic properties of 2-bromo-5-chlorophenylboronic acid are further exploited in sensor applications. The compound's reactivity towards various analytes makes it a potential candidate for designing chemical sensors with high sensitivity and selectivity. Innovations in this area are ongoing, with researchers exploring its integration into nanomaterial-based sensing platforms for real-time monitoring applications.
In terms of environmental considerations, 2-bromo-5-chlorophenylboronic acid exhibits moderate stability under standard conditions but requires controlled handling due to its reactivity. Its degradation pathways are being studied to ensure sustainable practices in its synthesis and application, aligning with global efforts towards green chemistry.
Recent research has also focused on expanding the functionalization possibilities of 2-bromo-5-chlorophenylboronic acid through directed metallation strategies. These methods enable selective introduction of additional functional groups, broadening its utility across diverse chemical transformations. Such advancements underscore its importance as a key intermediate in modern organic synthesis.
In conclusion, 2-bromo-5-chlorophenylboronic acid (CAS No. 1217501-18-2) stands as a pivotal compound in contemporary chemical research. Its unique structure, coupled with versatile reactivity, continues to drive innovations across multiple disciplines. As research progresses, new applications and improved synthetic methodologies are expected to further solidify its role as an indispensable tool in organic chemistry.
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